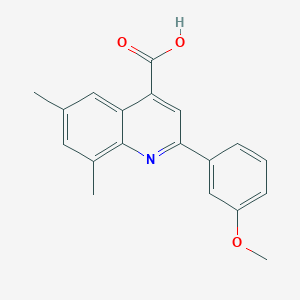

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methoxyphenylacetic acid is a compound that has a similar structure to the one you mentioned . It has a molar mass of 166.18 g/mol and its Hill Formula is C₉H₁₀O₃ .

Synthesis Analysis

The synthesis of compounds with similar structures often involves condensation reactions . For example, a compound with a 2-methoxyphenol moiety core structure was synthesized using 1 H NMR, 13 C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including 1 H NMR and 13 C NMR . The structure of Methoxyphenylacetic acid, for example, has been represented as CH3OC6H4CH2CO2H .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with free radicals . Antioxidants, for example, can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the melting point of Methoxyphenylacetic acid is 70 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds. For example, 3-Methoxyphenylacetic acid, a related compound, is used as a starting material for synthesizing a wide range of 1,2,3,4-tetrahydroisoquinoline compounds, highlighting the utility of methoxyphenyl-substituted quinolines in organic synthesis (Choudhury & Row, 2002). Additionally, derivatives of 2-phenylquinoline, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid and 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and studied for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence in a wide pH range of aqueous media, making it a valuable fluorophore for biomedical analysis. Its stability and strong fluorescence across different pH levels make it an excellent candidate for fluorescent labeling in the analysis of carboxylic acids (Hirano et al., 2004).

Photolabile Protecting Groups

Brominated hydroxyquinoline has been introduced as a photolabile protecting group for carboxylic acids, offering greater efficiency and sensitivity to multiphoton-induced photolysis compared to existing groups. This innovation enhances the utility of quinoline derivatives in developing light-sensitive protective groups for use in biological research (Fedoryak & Dore, 2002).

Pharmaceutical Research

Research into quinoline and quinoline-2-carboxylic acid derivatives has yielded potent 5HT1B antagonists. By facilitating late-stage diversification, these studies have opened new avenues for developing treatments targeting serotonin receptors, which play a crucial role in various neurological and psychiatric conditions (Horchler et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQATGGKKNUFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)

![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)

![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)

![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)